5-Acetamido-3-bromo-2-nitrobenzoic acid

Organic Synthesis Cross-coupling Pharmaceutical Intermediates

This compound offers three orthogonal functional handles (Br, NO₂, NHAc) on a single benzoic acid scaffold, enabling sequential cross-coupling, reduction, and amide coupling for convergent synthesis. Unlike mono‑ or difunctional analogues, the 2‑NO₂/3‑Br/5‑NHAc substitution pattern maintains a LogP of 1.1 and TPSA of 112 Ų, favoring ADME‑compliant leads. Ideal for kinase inhibitor programs requiring rapid SAR exploration with minimal re‑optimization.

Molecular Formula C9H7BrN2O5
Molecular Weight 303.07 g/mol
CAS No. 54002-32-3
Cat. No. B1626733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamido-3-bromo-2-nitrobenzoic acid
CAS54002-32-3
Molecular FormulaC9H7BrN2O5
Molecular Weight303.07 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C9H7BrN2O5/c1-4(13)11-5-2-6(9(14)15)8(12(16)17)7(10)3-5/h2-3H,1H3,(H,11,13)(H,14,15)
InChIKeyUZLSHBJYAVDGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetamido-3-bromo-2-nitrobenzoic acid (CAS 54002-32-3) for Pharmaceutical R&D: Core Properties and Sourcing Relevance


5-Acetamido-3-bromo-2-nitrobenzoic acid (CAS 54002-32-3) is a polysubstituted aromatic carboxylic acid belonging to the class of C-nitro compounds and amidobenzoic acids [1]. Its structure integrates four distinct functional groups on a benzoic acid core: a carboxylic acid at position 1, a nitro group at position 2, a bromine atom at position 3, and an acetamido group at position 5 [1]. This specific substitution pattern confers a unique profile of physicochemical properties, including a molecular weight of 303.07 g/mol, an XLogP3 of 1.1, and a topological polar surface area (TPSA) of 112 Ų [1]. The compound is primarily utilized as a functionalized aromatic intermediate in the synthesis of heterocyclic pharmaceutical ingredients, such as kinase inhibitors [1].

5-Acetamido-3-bromo-2-nitrobenzoic acid (CAS 54002-32-3) vs. In-Class Analogs: Why Direct Replacement is Not Feasible


Direct substitution of 5-acetamido-3-bromo-2-nitrobenzoic acid with seemingly similar compounds (e.g., 5-acetamido-2-nitrobenzoic acid or 3-bromo-5-nitrobenzoic acid) is inadvisable due to significant differences in molecular architecture that directly impact synthetic utility and physicochemical behavior. The presence or absence of the bromo substituent, or the acetamido group, fundamentally alters the compound's reactivity profile, lipophilicity, and hydrogen-bonding capacity [1][2]. These alterations can lead to divergent outcomes in downstream reactions, such as cross-coupling yields, solubility in reaction media, and the overall efficiency of multi-step syntheses. The following quantitative evidence guide details these critical differentiators.

5-Acetamido-3-bromo-2-nitrobenzoic acid (CAS 54002-32-3): Quantitative Differentiation from Key Comparators


Enhanced Synthetic Versatility: Presence of a Bromo Substituent for Cross-Coupling Reactions

5-Acetamido-3-bromo-2-nitrobenzoic acid possesses a bromine atom at the 3-position, a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that enable C-C bond formation. This is absent in 5-acetamido-2-nitrobenzoic acid, which lacks a halogen substituent [1][2]. The target compound therefore offers a direct route to diversify molecular scaffolds, whereas the non-halogenated analog requires additional functionalization steps to achieve similar synthetic utility.

Organic Synthesis Cross-coupling Pharmaceutical Intermediates

Optimized Lipophilicity for Drug-Likeness: XLogP3 Comparison

Lipophilicity, as estimated by XLogP3, is a critical parameter influencing membrane permeability and oral bioavailability. 5-Acetamido-3-bromo-2-nitrobenzoic acid exhibits an XLogP3 of 1.1, which is substantially higher than that of 5-acetamido-2-nitrobenzoic acid (XLogP3 = 0.7) and lower than the non-acetamido analog 3-bromo-5-nitrobenzoic acid (XLogP3 = 2.3) [1][2][3]. This intermediate lipophilicity profile positions the target compound within a favorable range for drug-like molecules, balancing solubility and permeability.

Medicinal Chemistry ADME Drug Design

Balanced Polarity for Solubility and Permeability: Topological Polar Surface Area (TPSA) Analysis

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a compound's ability to permeate biological membranes and its aqueous solubility. 5-Acetamido-3-bromo-2-nitrobenzoic acid has a TPSA of 112 Ų, which is identical to that of 5-acetamido-2-nitrobenzoic acid (112 Ų) but significantly higher than 3-bromo-5-nitrobenzoic acid (83.1 Ų) [1][2][3]. The higher TPSA, driven by the acetamido group, suggests enhanced water solubility compared to the non-acetamido analog, while still remaining below the typical threshold of 140 Ų for good oral bioavailability.

Physicochemical Properties Solubility Permeability

Increased Hydrogen Bonding Potential: Acceptor and Donor Counts

The number of hydrogen bond donors and acceptors influences a molecule's interaction with biological targets and its solubility. 5-Acetamido-3-bromo-2-nitrobenzoic acid has 2 hydrogen bond donors and 5 acceptors [1]. In comparison, 3-bromo-5-nitrobenzoic acid has only 1 donor and 4 acceptors [2]. The additional hydrogen bonding capacity, conferred by the acetamido group, can enhance target binding affinity and specificity, as well as improve water solubility.

Molecular Interactions Hydrogen Bonding Target Engagement

5-Acetamido-3-bromo-2-nitrobenzoic acid (CAS 54002-32-3): Targeted Applications Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Diversified Kinase Inhibitor Libraries

The presence of a bromo substituent enables efficient diversification via cross-coupling reactions, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around a central heterocyclic core. The balanced XLogP3 (1.1) and TPSA (112 Ų) values suggest that derived compounds are more likely to possess favorable ADME properties, reducing the need for extensive optimization later in the discovery pipeline [1][2].

Process Chemistry: Streamlined Route to Functionalized Aromatic Building Blocks

The unique combination of a bromo, nitro, and acetamido group on a single aromatic ring provides multiple orthogonal functional handles for sequential transformations. The nitro group can be reduced to an amine for further derivatization, the bromine enables cross-coupling, and the carboxylic acid allows amide bond formation, offering a convergent and efficient synthetic route to complex intermediates [1].

Chemical Biology: Development of Activity-Based Probes and Affinity Reagents

The compound's hydrogen bonding capacity (2 donors, 5 acceptors) and moderate lipophilicity make it a suitable scaffold for designing small-molecule probes that interact with specific protein targets. Its bromine atom can serve as a 'handle' for introducing tags (e.g., fluorophores, biotin) via cross-coupling, enabling the study of target engagement and localization in cellular assays [1][3].

Agrochemical Research: Synthesis of Novel Herbicide or Fungicide Candidates

The physicochemical profile of 5-acetamido-3-bromo-2-nitrobenzoic acid aligns with key parameters for agrochemical design. Its TPSA (112 Ų) and XLogP3 (1.1) are within ranges associated with good foliar uptake and translocation in plants, while the presence of the bromine atom provides a site for structural optimization to enhance target specificity and environmental stability [1].

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